(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-Cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a cyano-substituted benzamide group and a methoxy-methyl-substituted benzo[d]thiazole scaffold. The E-configuration of the imine bond (C=N) is critical for its electronic and steric properties.
Key structural attributes:
- Benzo[d]thiazole core: Provides a planar aromatic system for π-π interactions.
- 4-Methoxy and 3-methyl substituents: Electron-donating groups that modulate solubility and electronic density.
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-20-15-13(22-2)4-3-5-14(15)23-17(20)19-16(21)12-8-6-11(10-18)7-9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNAFGUYYVEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound reduces the production of key inflammatory mediators. This results in a decrease in inflammation, which can help alleviate symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins.
Cellular Effects
The effects of (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide on cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation.
Biological Activity
(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a cyano group and a benzothiazole moiety, which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N3O2S, with a molecular weight of approximately 300.39 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, with reported IC50 values indicating strong bioactivity. The mechanism may involve the modulation of apoptotic pathways and interference with cell proliferation signals.
Anticancer Activity
Studies have shown that compounds similar to this compound possess notable anticancer properties. For example, thiazole derivatives have been reported to exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The presence of electron-donating groups in the structure enhances the cytotoxic activity, making it a promising candidate for further development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. The benzothiazole moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may serve as an effective anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Thiazole Derivatives : Research on thiazole-based compounds has demonstrated their effectiveness against tumor cells. For instance, certain derivatives showed significant cytotoxicity comparable to standard drugs like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations have indicated that related compounds interact with proteins primarily through hydrophobic contacts, which is essential for their anticancer activity .
Data Tables
| Compound Name | Molecular Formula | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 9 | C17H16N3O2S | 1.61 ± 1.92 | Anticancer |
| Compound 10 | C17H16N3O2S | 1.98 ± 1.22 | Anticancer |
| Compound 13 | C17H16N3O2S | < Doxorubicin | Anticancer |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., C≡N): The cyano group in the target compound likely reduces electron density on the benzamide ring compared to methoxy or dimethylamino substituents, influencing reactivity and intermolecular interactions .
- Steric effects : Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 15m) increase steric hindrance, which may reduce solubility but enhance target selectivity .
- Melting points: Compounds with rigid fused-ring systems (e.g., thiadiazole derivatives) exhibit higher melting points (160–290°C) compared to non-fused analogues .
Spectroscopic and Analytical Data Comparison
- 1H NMR Shifts: Methoxy groups (δ ~3.8–4.0 ppm) are consistent across analogues (e.g., 15m: δ 3.93 ppm ). Aromatic protons in cyano-substituted benzamides are expected to deshield further (δ >7.5 ppm) compared to methoxy-containing derivatives .
- Mass Spectrometry: Cyano groups (m/z +24) and methoxy groups (m/z +15) contribute distinct fragmentation patterns. For example, compound 6 (C18H12N4O2S) shows a base peak at m/z 105, corresponding to a benzamide fragment .
Optimization Insights :
- Substituents at the 3- and 4-positions of the benzothiazole ring critically modulate bioactivity and physicochemical properties.
- The E-configuration of the imine bond is essential for maintaining planar geometry, as seen in analogues with confirmed biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
